N1-cyclohexylethane-1,2-diamine dihydrochloride
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Overview
Description
N1-cyclohexylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is commonly used in research and industrial applications due to its unique properties and reactivity. The compound is typically found in a powdered form and has a melting point of 210-215°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexylethane-1,2-diamine dihydrochloride involves the reaction of cyclohexylamine with ethylenediamine under controlled conditions. The reaction is typically carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants but utilizes automated systems to control temperature, pressure, and reaction time more precisely .
Chemical Reactions Analysis
Types of Reactions
N1-cyclohexylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkylated ethylenediamine derivatives.
Scientific Research Applications
N1-cyclohexylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-cyclohexylethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with protein active sites, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N1-cyclohexylethane-1,2-diamine
- Cyclohexylamine
- Ethylenediamine
Uniqueness
N1-cyclohexylethane-1,2-diamine dihydrochloride is unique due to its dual amine groups and cyclohexyl ring, which confer specific reactivity and binding properties. Compared to similar compounds, it offers enhanced stability and specificity in its interactions with molecular targets .
Properties
CAS No. |
64670-87-7 |
---|---|
Molecular Formula |
C8H20Cl2N2 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
N'-cyclohexylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c9-6-7-10-8-4-2-1-3-5-8;;/h8,10H,1-7,9H2;2*1H |
InChI Key |
KVHKKTWGXUDNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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